(4-Methyl-1,4-diazepan-1-yl)(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Description
(4-Methyl-1,4-diazepan-1-yl)(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone is a complex organic compound with the molecular formula C15H22N2OS.
Properties
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-16-7-4-8-17(10-9-16)15(18)14-11-12-5-2-3-6-13(12)19-14/h11H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVKSLYNYAAQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827458 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,4-diazepan-1-yl)(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,4-diazepan-1-yl)(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the diazepane ring or the benzothiophene moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzothiophene derivatives .
Scientific Research Applications
(4-Methyl-1,4-diazepan-1-yl)(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe to investigate biological pathways and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methyl-1,4-diazepan-1-yl)(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-1,4-diazepan-1-yl)acetic acid: Shares the diazepane ring but differs in the attached functional groups.
4-(4-Methyl-1,4-diazepan-1-yl)aniline: Contains the diazepane ring and aniline moiety instead of benzothiophene
Uniqueness
(4-Methyl-1,4-diazepan-1-yl)(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone is unique due to its combination of a diazepane ring and a benzothiophene moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
